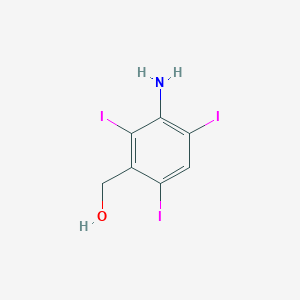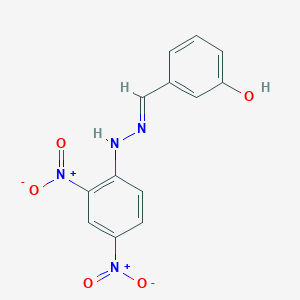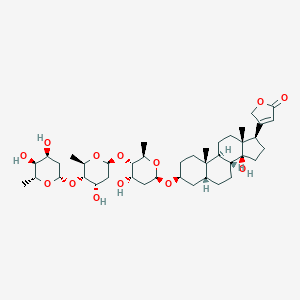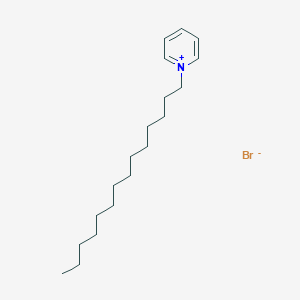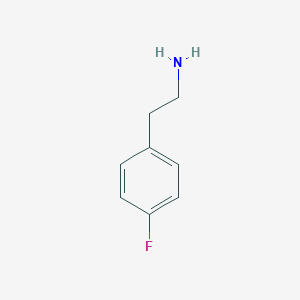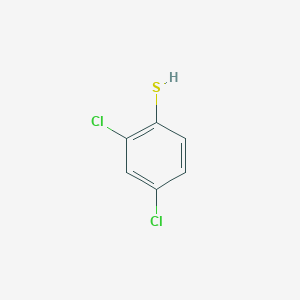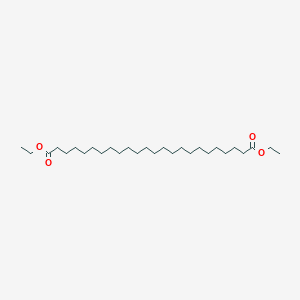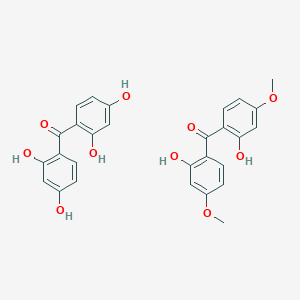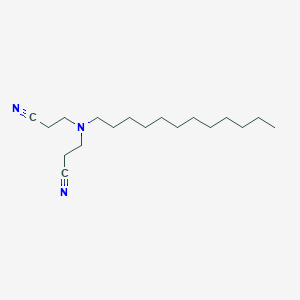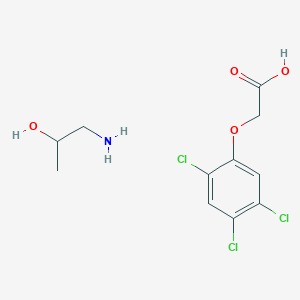![molecular formula C12H15Cl2NO2 B075537 4-[Bis(2-chloroethyl)amino]phenyl acetate CAS No. 1448-93-7](/img/structure/B75537.png)
4-[Bis(2-chloroethyl)amino]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-chloroethyl)amino]phenyl acetate, also known as BCNU or Carmustine, is a chemotherapy drug used in the treatment of various types of cancer. It belongs to the class of alkylating agents and works by damaging the DNA of cancer cells, preventing them from dividing and growing.
作用機序
4-[Bis(2-chloroethyl)amino]phenyl acetate works by attaching to the DNA of cancer cells and causing damage to the DNA strands. This damage prevents the cancer cells from dividing and growing, ultimately leading to their death. 4-[Bis(2-chloroethyl)amino]phenyl acetate is most effective against cancer cells that are actively dividing, which is why it is often used in combination with other chemotherapy drugs that target cancer cells in different stages of the cell cycle.
生化学的および生理学的効果
4-[Bis(2-chloroethyl)amino]phenyl acetate has several biochemical and physiological effects on the body. It can cause bone marrow suppression, which can lead to anemia, infection, and bleeding. It can also cause gastrointestinal side effects, such as nausea, vomiting, and diarrhea. 4-[Bis(2-chloroethyl)amino]phenyl acetate can also cause damage to the liver and kidneys, which can lead to liver and kidney failure. Patients receiving 4-[Bis(2-chloroethyl)amino]phenyl acetate must be closely monitored for these side effects.
実験室実験の利点と制限
4-[Bis(2-chloroethyl)amino]phenyl acetate has several advantages and limitations for lab experiments. Its ability to damage DNA makes it a useful tool for studying the effects of DNA damage on cells. However, its toxicity and potential for side effects make it difficult to use in certain types of experiments. Researchers must carefully consider the risks and benefits of using 4-[Bis(2-chloroethyl)amino]phenyl acetate in their experiments.
将来の方向性
There are several future directions for the study of 4-[Bis(2-chloroethyl)amino]phenyl acetate. One area of research is the development of new drug delivery systems that can target cancer cells more effectively and reduce the side effects of 4-[Bis(2-chloroethyl)amino]phenyl acetate. Another area of research is the development of new chemotherapy drugs that can work in combination with 4-[Bis(2-chloroethyl)amino]phenyl acetate to increase its effectiveness. Additionally, research is needed to better understand the mechanisms of 4-[Bis(2-chloroethyl)amino]phenyl acetate resistance in cancer cells and to develop strategies to overcome this resistance.
Conclusion:
4-[Bis(2-chloroethyl)amino]phenyl acetate is a chemotherapy drug that has been extensively studied for its anti-cancer properties. Its ability to damage DNA makes it a useful tool for studying the effects of DNA damage on cells. However, its toxicity and potential for side effects make it difficult to use in certain types of experiments. Future research is needed to develop new drug delivery systems and chemotherapy drugs that can work in combination with 4-[Bis(2-chloroethyl)amino]phenyl acetate to increase its effectiveness and reduce its side effects.
合成法
4-[Bis(2-chloroethyl)amino]phenyl acetate is synthesized by the reaction of 4-nitrophenyl acetate with bis(2-chloroethyl)amine hydrochloride in the presence of sodium methoxide. The resulting product is then reduced with sodium borohydride to yield 4-[Bis(2-chloroethyl)amino]phenyl acetate. The synthesis of 4-[Bis(2-chloroethyl)amino]phenyl acetate is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
科学的研究の応用
4-[Bis(2-chloroethyl)amino]phenyl acetate has been extensively studied for its anti-cancer properties. It has been used in the treatment of brain tumors, lymphoma, multiple myeloma, and other types of cancer. 4-[Bis(2-chloroethyl)amino]phenyl acetate is often used in combination with other chemotherapy drugs to increase its effectiveness. In addition to its use in cancer treatment, 4-[Bis(2-chloroethyl)amino]phenyl acetate has also been studied for its potential use in gene therapy and drug delivery systems.
特性
CAS番号 |
1448-93-7 |
|---|---|
製品名 |
4-[Bis(2-chloroethyl)amino]phenyl acetate |
分子式 |
C12H15Cl2NO2 |
分子量 |
276.16 g/mol |
IUPAC名 |
[4-[bis(2-chloroethyl)amino]phenyl] acetate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 |
InChIキー |
VULHMSUXUOLBEV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl |
同義語 |
Acetic acid 4-[bis(2-chloroethyl)amino]phenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




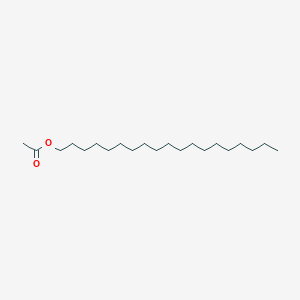
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
